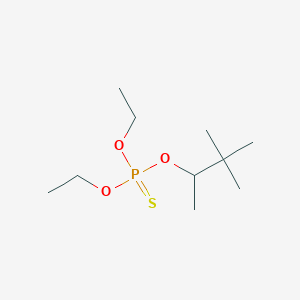
3,3-dimethylbutan-2-yloxy-diethoxy-sulfanylidenephosphorane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-dimethylbutan-2-yloxy-diethoxy-sulfanylidenephosphorane, also known as O,O-Diethyl O-(1,2,2-trimethylpropyl) phosphorothioate, is a chemical compound with the molecular formula C10H23O3PS and a molecular weight of 254.33 g/mol . It is a racemic mixture, meaning it contains equal amounts of left- and right-handed enantiomers .
準備方法
The synthesis of 3,3-dimethylbutan-2-yloxy-diethoxy-sulfanylidenephosphorane involves the reaction of diethyl phosphorochloridothioate with 1,2,2-trimethylpropanol under controlled conditions . The reaction typically requires a solvent such as toluene and a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield.
化学反応の分析
3,3-dimethylbutan-2-yloxy-diethoxy-sulfanylidenephosphorane undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form phosphorothioic acid derivatives.
Reduction: Reduction reactions can convert it into phosphorothioates.
Substitution: It can undergo nucleophilic substitution reactions where the ethoxy groups are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
3,3-dimethylbutan-2-yloxy-diethoxy-sulfanylidenephosphorane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various phosphorothioate compounds.
Biology: It is studied for its potential effects on biological systems, particularly in enzyme inhibition studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the context of enzyme inhibition.
Industry: It is used in the production of pesticides and other agrochemicals due to its ability to inhibit certain enzymes in pests
作用機序
The mechanism of action of 3,3-dimethylbutan-2-yloxy-diethoxy-sulfanylidenephosphorane involves the inhibition of specific enzymes by binding to their active sites. This binding prevents the enzymes from catalyzing their normal reactions, leading to a decrease in the metabolic activity of the target organism . The molecular targets include enzymes involved in the synthesis of essential biomolecules, and the pathways affected are those related to energy production and cellular metabolism .
類似化合物との比較
3,3-dimethylbutan-2-yloxy-diethoxy-sulfanylidenephosphorane can be compared with other phosphorothioate compounds such as:
O,O-Diethyl O-(2-isopropyl-6-methyl-4-pyrimidinyl) phosphorothioate: Similar in structure but with different substituents on the phosphorothioate group.
O,O-Diethyl O-(3,5,6-trichloro-2-pyridyl) phosphorothioate: Known for its use as an insecticide.
O,O-Diethyl O-(4-nitrophenyl) phosphorothioate: Another insecticide with a different aromatic substituent
特性
CAS番号 |
16211-06-6 |
|---|---|
分子式 |
C10H23O3PS |
分子量 |
254.33 g/mol |
IUPAC名 |
3,3-dimethylbutan-2-yloxy-diethoxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C10H23O3PS/c1-7-11-14(15,12-8-2)13-9(3)10(4,5)6/h9H,7-8H2,1-6H3 |
InChIキー |
XVIZOHJLBFSEDC-UHFFFAOYSA-N |
SMILES |
CCOP(=S)(OCC)OC(C)C(C)(C)C |
正規SMILES |
CCOP(=S)(OCC)OC(C)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1,2,5]Oxadiazolo[3,4-d]pyrimidin-7-amine 1-oxide](/img/structure/B98797.png)
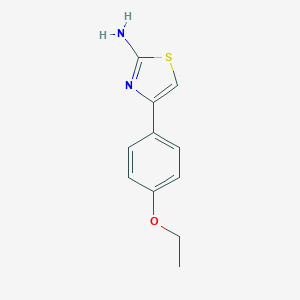
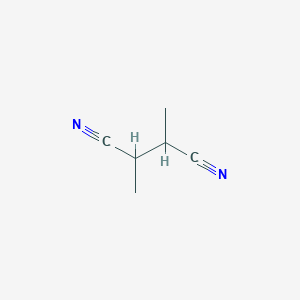
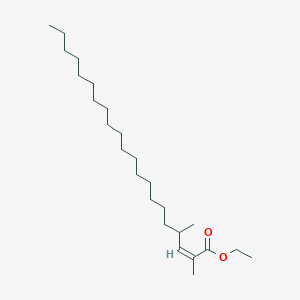
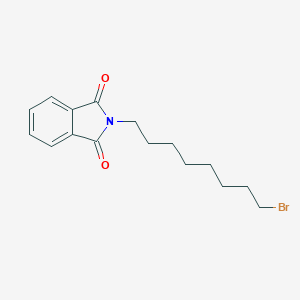
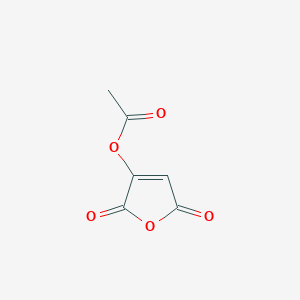
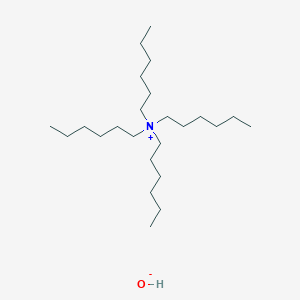
![Methyl 3-methylbicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B98811.png)
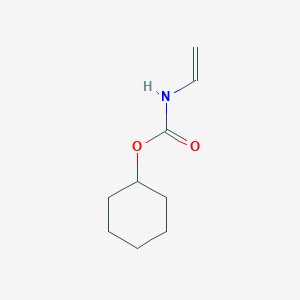
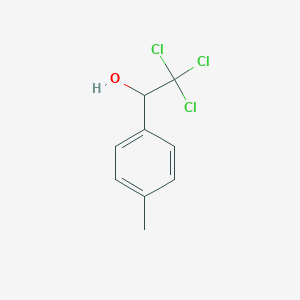
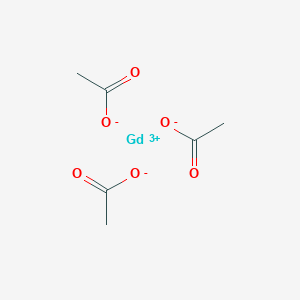
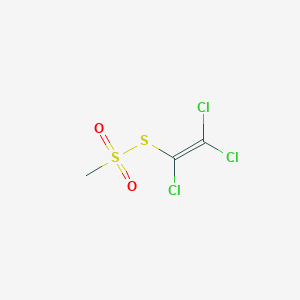
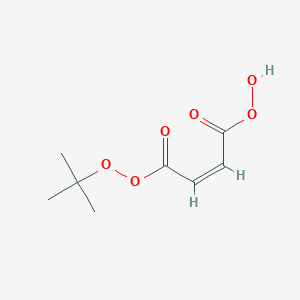
![Zirconium, [carbonato(2-)-kappaO,kappaO']oxo-](/img/structure/B98824.png)
